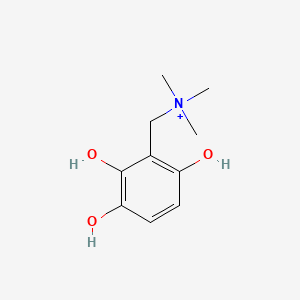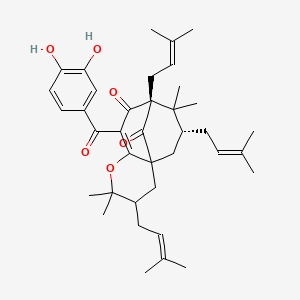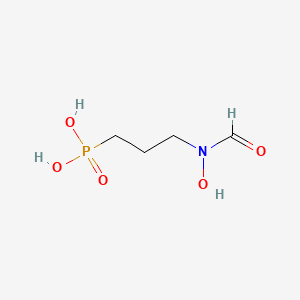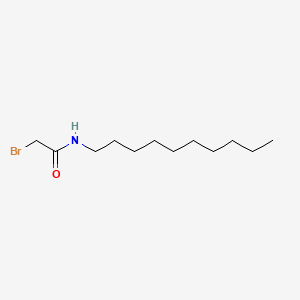
2-Bromo-N-decylacetamide
Overview
Description
Synthesis Analysis
The synthesis of brominated acetamide derivatives, such as 2-Bromo-N-decylacetamide, involves several chemical strategies. For example, 2-Bromo-N,N-diphenylacetamide can be prepared by reacting diphenylamine with α-bromoacetyl bromide, followed by treatment with sodium sulfide or sodium selenide to generate thio and selenoether ligands, illustrating a common approach to synthesizing brominated acetamides (Singh & Singh, 2017).
Molecular Structure Analysis
The molecular structure of brominated acetamides is typically confirmed through spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry. X-ray diffraction analysis provides detailed insights into the crystal structure, helping to understand the compound's stereochemistry and electron distribution. For instance, the structural elucidation of various acetamide derivatives was achieved using these techniques, confirming their molecular geometry and functional groups (Ghazzali et al., 2012).
Chemical Reactions and Properties
Brominated acetamides undergo various chemical reactions, including electrophilic substitutions and coupling reactions. These compounds serve as intermediates in the synthesis of complex molecules, demonstrating their reactivity and functional versatility. For example, the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates showcases the reactivity of bromoacetamides in domino cyclization and elimination pathways (Zhu et al., 2014).
Scientific Research Applications
Antidiabetic Potential
2-Bromo-N-decylacetamide has been utilized in the synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, showing potential as anti-diabetic agents. These compounds exhibited significant inhibition of the α-glucosidase enzyme, an important target in diabetes management, suggesting their potential use as lead molecules for further antidiabetic research (Nazir et al., 2018).
Antifungal and Antibiofilm Properties
A study highlighted the effectiveness of 2-bromo-N-decylacetamide derivatives against Cryptococcus neoformans, a pathogenic fungus. The compound demonstrated significant antifungal and antibiofilm activity, indicating its potential in treating infections caused by C. neoformans and in preventing biofilm formation on medical prosthetic devices (de Melo et al., 2020).
Synthetic Applications in Organic Chemistry
The compound has been used in the dibromohydration of N-(2-alkynylaryl)acetamides, a process important in organic synthesis. This reaction is notable for its regioselectivity and the ability to proceed under mild conditions without metal catalysis, highlighting its utility in the synthesis of complex organic molecules (Qiu et al., 2017).
Role in Suzuki-Type Cross-Coupling Reactions
2-Bromo-N-decylacetamide has been used in palladium-catalyzed Suzuki-type cross-coupling reactions. This process represents a convenient method for the synthesis of α-arylacetamides, compounds that have various applications in medicinal chemistry (Lu et al., 2003).
Potential Active Site-Directed Alkylating Agent
The compound has been explored as a potential active site-directed alkylating agent for enzymes like histidine decarboxylase. Such studies are crucial for understanding enzyme mechanisms and for the development of enzyme inhibitors (Lane & Thill, 1978).
properties
IUPAC Name |
2-bromo-N-decylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrNO/c1-2-3-4-5-6-7-8-9-10-14-12(15)11-13/h2-11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGBAJAVREPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201618 | |
| Record name | N-Bromoacetyl-n-decylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-decylacetamide | |
CAS RN |
5345-68-6 | |
| Record name | N-Bromoacetyl-n-decylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMO-N-DECYLACETAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Bromoacetyl-n-decylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5345-68-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-N-DECYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJF96MTZ7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



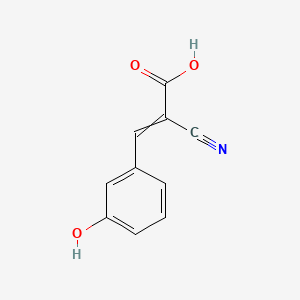
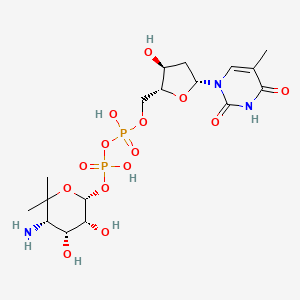
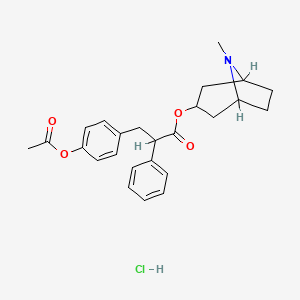

![methyl sulfate;6,7,7-trimethyl-5-[8-(6,7,7-trimethyl-8H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)octyl]-8H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1218561.png)
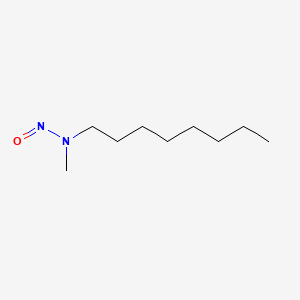
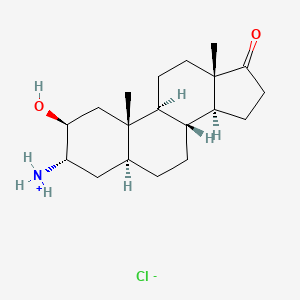
![2-[[4-Amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio]acetic acid propan-2-yl ester](/img/structure/B1218569.png)
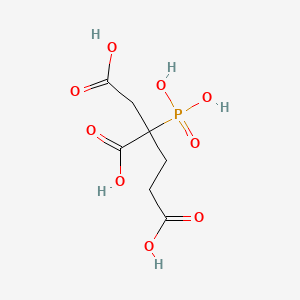

![2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;octadecanoic acid](/img/no-structure.png)
